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Compound of Interest

Compound Name:
Methyl 2-(4-

methylphenylsulfonamido)acetate

Cat. No.: B153594 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthetic methodology for Methyl 2-(4-methylphenylsulfonamido)acetate (CAS No: 2645-02-

5), a key intermediate in pharmaceutical and chemical synthesis. The data presented herein is

intended to support research, development, and quality control activities.

Spectroscopic Data
The structural confirmation of Methyl 2-(4-methylphenylsulfonamido)acetate relies on a

combination of spectroscopic techniques. The following tables summarize the key data

obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.77–7.74 Doublet 2H
Aromatic H (ortho to

SO₂)

~7.3-7.8 Multiplet 2H
Aromatic H (meta to

SO₂)

~5.0 Singlet (broad) 1H Sulfonamido NH

3.64 Singlet 3H OCH₃ (Methyl Ester)

~3.7 Singlet 2H CH₂ (alpha to C=O)

2.43 Singlet 3H Ar-CH₃

Note: Specific chemical shifts for the CH₂ and aromatic protons (meta to SO₂) can vary slightly

based on the solvent and experimental conditions.[1]

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~169.0 C=O (Ester Carbonyl)

~144.0 Aromatic C (quaternary, attached to SO₂)

~136.5 Aromatic C (quaternary, attached to CH₃)

~129.8 Aromatic CH (meta to SO₂)

~127.5 Aromatic CH (ortho to SO₂)

~52.5 OCH₃ (Methyl Ester)

~45.0 CH₂ (alpha to C=O)

~21.5 Ar-CH₃

Infrared (IR) Spectroscopy Data
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The IR spectrum provides valuable information about the functional groups present in the

molecule.

Wavenumber (cm⁻¹) Functional Group

3262 - 3283 N-H Stretch (Sulfonamide)[1]

1729 - 1740 C=O Stretch (Ester)[1]

1350 - 1159 S=O Stretch (Sulfonamide)[1]

Mass Spectrometry (MS) Data
Mass spectrometry data is crucial for determining the molecular weight and fragmentation

pattern of the compound.

m/z Interpretation

243.28 Molecular Ion [M]⁺ (Calculated)

184 [M - COOCH₃]⁺

155 [Toluenesulfonyl]⁺

91 [Tropylium ion, C₇H₇]⁺ (Base Peak)[2]

Experimental Protocols
Synthesis of Methyl 2-(4-
methylphenylsulfonamido)acetate
A standard and reliable method for the synthesis of Methyl 2-(4-
methylphenylsulfonamido)acetate is the sulfonylation of glycine methyl ester with 4-

methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1]

Materials:

Glycine methyl ester hydrochloride
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4-Methylbenzenesulfonyl chloride (Tosyl chloride)

Anhydrous Dichloromethane (DCM)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

5% Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

Glycine methyl ester hydrochloride is suspended in anhydrous DCM in a round-bottom flask

equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

DIPEA or TEA (2.2 equivalents) is added to the suspension to neutralize the hydrochloride

and liberate the free amine.

4-Methylbenzenesulfonyl chloride (1.0 equivalent) is dissolved in a minimal amount of

anhydrous DCM and added dropwise to the reaction mixture at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched by the addition of water.

The organic layer is separated and washed successively with 5% HCl, saturated NaHCO₃

solution, and brine.
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The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

The crude product is purified by column chromatography on silica gel using an appropriate

solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 2-(4-
methylphenylsulfonamido)acetate as a white solid.[1]

Spectroscopic Analysis Protocols
General Considerations:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500

MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly Chloroform-d

(CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an

internal standard (0.00 ppm).

IR Spectroscopy: IR spectra are commonly obtained using an FT-IR spectrometer. Solid

samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)

accessory.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such

as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for

accurate mass determination.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

Methyl 2-(4-methylphenylsulfonamido)acetate.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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